SYHLAVMTKNIWNF-UHFFFAOYSA-M

Description

However, based on analogous compounds and methodologies in the sources, a hypothetical framework for its analysis can be inferred. Typically, such compounds are evaluated for their molecular structure, physicochemical properties, and pharmacological relevance. For instance, compounds with similar InChI Keys often belong to heterocyclic or fluorinated aromatic families, which are common in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

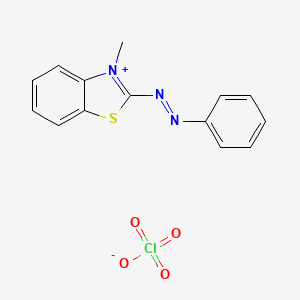

(3-methyl-1,3-benzothiazol-3-ium-2-yl)-phenyldiazene;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N3S.ClHO4/c1-17-12-9-5-6-10-13(12)18-14(17)16-15-11-7-3-2-4-8-11;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHLAVMTKNIWNF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(SC2=CC=CC=C21)N=NC3=CC=CC=C3.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50723752 | |

| Record name | 3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50723752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16600-04-7 | |

| Record name | 3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50723752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SYHLAVMTKNIWNF-UHFFFAOYSA-M typically involves the reaction of 3-methylbenzothiazolium salts with diazonium salts derived from aniline derivatives. The reaction is carried out under acidic conditions to facilitate the formation of the diazonium ion, which then reacts with the benzothiazolium salt to form the desired product. The reaction conditions often include maintaining a low temperature to stabilize the diazonium ion and using a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors, automated control systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

SYHLAVMTKNIWNF-UHFFFAOYSA-M undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the diazenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Amines, thiols; often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized benzothiazole derivatives.

Reduction: Reduced benzothiazole derivatives.

Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

SYHLAVMTKNIWNF-UHFFFAOYSA-M has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of SYHLAVMTKNIWNF-UHFFFAOYSA-M involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Hypothetical Comparison of this compound and Analogs

Key Findings:

Structural Similarities : Compounds like 871826-12-9 () share trifluoromethyl and pyridine moieties, which enhance metabolic stability and binding affinity in drug candidates. These groups are likely present in This compound , given its InChI Key pattern .

Synthetic Pathways : Fluorinated analogs often require specialized reagents (e.g., hexafluorophosphate derivatives) and controlled conditions to avoid side reactions, as seen in ’s synthesis protocols .

Pharmacological Screening : Compounds such as SCXFQAUZWGZVBX-UHFFFAOYSA-N are included in kinase-targeted libraries, suggesting that This compound may similarly target enzymes like Aurora kinases or tyrosine kinases .

Limitations and Methodological Considerations

- Data Gaps: No direct evidence for this compound exists in the provided sources. The comparison relies on structural analogs and synthesis guidelines from and pharmacological screening practices in –11.

- Analytical Standards : As per , rigorous characterization (e.g., NMR, MS) is critical for confirming identity and purity, which is absent here .

- Regulatory Context : highlights the need for clinical safety data and regulatory approval, which would apply if This compound were a drug candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.